molecular formula C16H22N2O3 B12718246 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione CAS No. 134721-61-2

3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione

Cat. No.: B12718246
CAS No.: 134721-61-2
M. Wt: 290.36 g/mol
InChI Key: NWDDUYCKTWIEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 3,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the imidazolidinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenol: Shares the dimethyl substitution on the aromatic ring but lacks the imidazolidinedione structure.

    3,5-Dimethylpyrazole: Contains a similar heterocyclic ring but with different functional groups.

    3,5-Dimethyl-5-octen-4-ol: Similar in having dimethyl groups but differs significantly in overall structure and properties.

Uniqueness

3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

134721-61-2

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3,5-dimethyl-5-(4-pentoxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H22N2O3/c1-4-5-6-11-21-13-9-7-12(8-10-13)16(2)14(19)18(3)15(20)17-16/h7-10H,4-6,11H2,1-3H3,(H,17,20)

InChI Key

NWDDUYCKTWIEQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.